Midostaurin-d5

Description

Significance of Deuterated Analogs in Quantitative Analysis

Among stable isotopes, deuterium (B1214612), a heavy isotope of hydrogen, is frequently used to create deuterated analogs of pharmaceutical compounds. simsonpharma.com These analogs, where one or more hydrogen atoms are replaced by deuterium, are particularly valuable in quantitative analysis, most notably as internal standards in mass spectrometry-based assays. nih.gov An ideal internal standard behaves almost identically to the analyte (the substance being measured) during sample preparation and analysis but is clearly distinguishable by the mass spectrometer due to its higher mass. researchgate.net

Deuterated analogs are considered the gold standard for internal standards in quantitative mass spectrometry for several reasons:

Similar Physicochemical Properties : They exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer's source.

Correction for Matrix Effects : Biological samples like plasma or serum are complex matrices that can interfere with the analysis, either suppressing or enhancing the analyte's signal. Because the deuterated internal standard is affected by these "matrix effects" in the same way as the analyte, its signal can be used to accurately correct for variations and improve the precision of the measurement.

Minimization of Variability : They account for potential analyte loss during sample extraction and processing steps. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, the ratio of the analyte to the standard remains constant, even if some of the material is lost.

This technique, known as stable isotope dilution analysis, is fundamental to achieving the high accuracy and precision required for therapeutic drug monitoring and pharmacokinetic studies. nih.govnih.gov

Role of Midostaurin-d5 within the Deuterated Compound Landscape

This compound serves a highly specific and critical function as a deuterated internal standard for the quantification of Midostaurin (B1676583) in biological samples. nih.govresearchgate.net Midostaurin is a multi-targeted kinase inhibitor used in the treatment of specific types of acute myeloid leukemia (AML) and advanced systemic mastocytosis. nih.govresearchgate.net Monitoring the concentration of Midostaurin in a patient's plasma or serum is important to ensure its safe and effective use, especially when co-administered with other drugs that may alter its metabolism. nih.gov

In this context, this compound is essential for the development and validation of robust bioanalytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov During analysis, a known quantity of this compound is added to patient plasma samples. researchgate.net The samples then undergo preparation, such as protein precipitation, before being injected into the LC-MS/MS system. nih.gov The instrument measures the signal response for both the therapeutic drug (Midostaurin) and its deuterated internal standard (this compound). By calculating the ratio of their signals, analysts can determine the precise concentration of Midostaurin in the original sample, correcting for any variability introduced during the analytical process. researchgate.net

The use of this compound has been central to validated assays that demonstrate high precision and accuracy over a specific calibration range, as shown in the table below based on a published analytical method. nih.gov

| Parameter | Finding |

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Internal Standard | This compound |

| Calibration Range | 75–2500 ng/mL |

| Within-Day Precision | 1.2–2.8% |

| Between-Day Precision | 1.2–6.9% |

| Accuracy (β-expectation) | Within ±15% (±20% for Lower Limit of Quantitation) |

This interactive table summarizes the performance of a validated LC-MS/MS assay for Midostaurin utilizing this compound as an internal standard. nih.gov

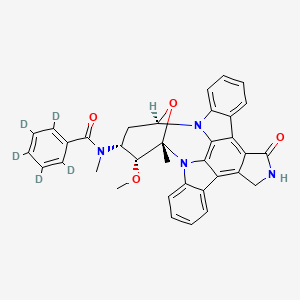

Structure

3D Structure

Properties

Molecular Formula |

C35H30N4O4 |

|---|---|

Molecular Weight |

575.7 g/mol |

IUPAC Name |

2,3,4,5,6-pentadeuterio-N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |

InChI |

InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25-,26-,32-,35+/m1/s1/i4D,5D,6D,11D,12D |

InChI Key |

BMGQWWVMWDBQGC-WBNDSJHMSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N(C)[C@@H]2C[C@@H]3N4C5=CC=CC=C5C6=C7C(=C8C9=CC=CC=C9N(C8=C64)[C@]([C@@H]2OC)(O3)C)CNC7=O)[2H])[2H] |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |

Origin of Product |

United States |

Evolution of Analytical Standards for Complex Molecular Entities

Precursor Selection and Deuterium (B1214612) Incorporation Methodologies

The synthesis of this compound is predicated on the established semi-synthetic route to Midostaurin, which originates from the natural product staurosporine (B1682477). The deuterium atoms in this compound are strategically incorporated into the N-benzoyl moiety, a modification that imparts a mass shift of +5 atomic mass units without significantly altering the compound's chemical properties. This makes it an ideal internal standard for mass spectrometry-based quantification of Midostaurin.

The primary precursors for the synthesis of this compound are:

Staurosporine: This complex indolocarbazole alkaloid, produced by fermentation of Streptomyces staurosporeus, serves as the core scaffold.

Benzoyl-d5 chloride: This is the deuterium-donating reagent. Its synthesis begins with a deuterated precursor, typically benzene-d6 (B120219) or benzoic acid-d5.

The incorporation of deuterium is achieved through the synthesis of the benzoylating agent. A common method involves the conversion of benzoic acid-d5 to benzoyl-d5 chloride. This can be accomplished using standard chlorinating agents such as thionyl chloride or oxalyl chloride. The reaction proceeds by nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom, yielding the highly reactive acyl chloride.

Table 1: Key Precursors for this compound Synthesis

| Precursor | Role in Synthesis |

| Staurosporine | Core molecular scaffold |

| Benzoic acid-d5 | Deuterated starting material for the benzoyl group |

| Thionyl chloride / Oxalyl chloride | Chlorinating agent to form benzoyl-d5 chloride |

Once benzoyl-d5 chloride is synthesized, it is reacted with staurosporine in an acylation reaction. The secondary amine in the sugar moiety of staurosporine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl-d5 chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Challenges in Regioselective Deuteration

A significant challenge in the synthesis of deuterated complex molecules is achieving regioselectivity, ensuring that the deuterium atoms are incorporated at the desired positions without isotopic scrambling. In the case of this compound, the deuteration is confined to the benzoyl group, which simplifies the challenge as the deuterium is introduced via a deuterated reagent rather than through direct hydrogen-deuterium exchange on the complex staurosporine backbone.

The primary challenge, therefore, lies in the synthesis of the benzoyl-d5 chloride with high isotopic purity. Any presence of partially deuterated or non-deuterated benzoyl chloride would lead to a mixture of Midostaurin isotopologues, compromising its utility as an internal standard. The purity of the initial deuterated starting material, such as benzoic acid-d5, is critical.

Furthermore, reaction conditions during the acylation of staurosporine must be carefully controlled to prevent any potential for back-exchange of deuterium atoms, although this is generally not a significant issue for deuterium atoms on an aromatic ring under standard acylation conditions.

Purification and Isolation Techniques for Deuterated Midostaurin Variants

Following the acylation reaction, the crude product contains this compound, unreacted staurosporine, excess benzoylating reagent, and byproducts. A robust purification strategy is essential to isolate this compound with high chemical and isotopic purity.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purification of Midostaurin and its deuterated analog. Reversed-phase HPLC, utilizing a C18 column, is effective for separating the relatively nonpolar this compound from more polar impurities. A gradient elution system, typically with a mobile phase consisting of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid, allows for fine-tuning the separation.

Table 2: Typical HPLC Purification Parameters for Midostaurin Analogs

| Parameter | Typical Condition |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Detection | UV at 254 nm |

Preparative HPLC is employed to handle larger quantities for isolation, followed by analytical HPLC to assess the purity of the collected fractions. The fractions containing the pure this compound are then combined and the solvent is removed, typically by lyophilization or evaporation under reduced pressure, to yield the final product.

Structural Confirmation and Isotopic Enrichment Assessment Methods

The final step in the preparation of this compound is the comprehensive characterization to confirm its structure and determine the level of isotopic enrichment. This is achieved primarily through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of this compound. The observed mass should correspond to the theoretical mass of the d5-labeled compound. Tandem mass spectrometry (MS/MS) is also employed to study the fragmentation pattern. The fragmentation of this compound will be similar to that of unlabeled Midostaurin, but the fragments containing the benzoyl-d5 group will exhibit a mass shift of +5 amu, confirming the location of the deuterium labels.

The isotopic enrichment is determined by analyzing the mass spectrum of the molecular ion cluster. The relative intensities of the ions corresponding to the d0 to d5 species are measured to calculate the percentage of the desired d5 isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will be nearly identical to that of unlabeled Midostaurin, with the notable absence of signals corresponding to the protons on the benzoyl ring. The disappearance of these signals provides strong evidence for successful deuteration at these positions.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons attached to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling, and their chemical shifts may be slightly altered compared to the unlabeled compound.

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment.

Table 3: Analytical Techniques for this compound Characterization

| Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass confirmation |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern, location of deuterium labels |

| Nuclear Magnetic Resonance (¹H, ¹³C, ²H NMR) | Structural confirmation, absence of specific proton signals, C-D coupling |

By employing these rigorous synthetic and analytical methodologies, high-purity this compound can be reliably produced for its critical role as an internal standard in bioanalytical assays.

Advanced Analytical Methodologies Employing Midostaurin D5

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS has become the preferred method for the determination of midostaurin (B1676583) in biological samples, offering high sensitivity and specificity. mdpi.com The use of Midostaurin-d5 as an internal standard is a key component of these robust bioanalytical assays. nih.govresearchgate.net

Development of Robust Bioanalytical Assays

The development of a robust bioanalytical assay using LC-MS/MS for midostaurin quantification involves several critical steps. A common approach includes protein precipitation from plasma or serum samples, often using organic solvents like methanol (B129727) or acetonitrile (B52724), which may contain this compound. nih.govresearchgate.netresearchgate.net This is a straightforward and effective method for sample cleanup. Another technique employed is liquid-liquid extraction. amazonaws.com

These assays are designed to quantify midostaurin and sometimes its major active metabolites, CGP52421 and CGP62221. amazonaws.comresearchgate.net The inclusion of this compound in the extraction solvent at the beginning of the sample preparation process ensures that any loss of analyte during extraction and subsequent steps is corrected for, leading to reliable quantification. researchgate.netnih.gov

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is essential to distinguish midostaurin and its metabolites from endogenous matrix components. Reversed-phase chromatography is the most common technique used. mdpi.com

Several column types and mobile phase compositions have been successfully employed. Commonly used columns include C18 and C8 stationary phases. mdpi.comresearchgate.netbiotech-asia.org Gradient elution is frequently utilized to achieve optimal separation and peak shape. nih.govresearchgate.net

A typical mobile phase combination consists of an aqueous component, often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency and peak shape, and an organic component such as acetonitrile or methanol. nih.govresearchgate.netbiotech-asia.org The specific gradient profile, flow rate, and column temperature are optimized to ensure adequate resolution and a reasonable run time. ijpsr.com For instance, one method utilized a 3.5µm particle bonded octadecyl silica (B1680970) column with a gradient elution of 0.1% (v/v) formic acid in acetonitrile and 10mM ammonium formate in water with 0.1% formic acid. nih.govresearchgate.net Another approach employed an Inertsil ODS-3V column with a mobile phase of 40 mM ammonium formate and acetonitrile. colab.ws

Interactive Data Table: Chromatographic Conditions for Midostaurin Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | X-Bridge C18 (4.6 x 250 mm, 5 µm) researchgate.net | SunFire C18 silica column biotech-asia.org | Agilent eclipse plus C18 (50 × 2.1 mm, 1.8 µ) ijpsr.com |

| Mobile Phase A | 10mM ammonium formate in water with 0.1% formic acid nih.govresearchgate.net | Water with 0.1% formic acid biotech-asia.org | 10 mM ammonium formate (pH 4.1 with formic acid) ijpsr.com |

| Mobile Phase B | 0.1% (v/v) formic acid in acetonitrile nih.govresearchgate.net | Acetonitrile with 0.1% formic acid biotech-asia.org | Acetonitrile ijpsr.com |

| Elution Mode | Gradient nih.govresearchgate.net | Gradient biotech-asia.org | Not Specified ijpsr.com |

| Flow Rate | 1.0 mL/min researchgate.net | Not Specified | 0.25 mL/min ijpsr.com |

| Injection Volume | 5 µL nih.govresearchgate.net | Not Specified | 5 µL ijpsr.com |

| Run Time | Not Specified | Not Specified | 4 min ijpsr.com |

Mass Spectrometric Detection Strategies

Mass spectrometric detection provides the high selectivity and sensitivity required for bioanalysis. This is typically achieved using a triple quadrupole mass spectrometer. nih.gov

MRM is a highly specific and sensitive detection technique used in tandem mass spectrometry. proteomics.com.au It involves selecting a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. proteomics.com.au This process significantly reduces background noise and enhances the signal-to-noise ratio. proteomics.com.au

For the analysis of midostaurin and its deuterated internal standard, specific MRM transitions are carefully selected and optimized. The selection of appropriate precursor and product ions is critical for the specificity of the assay. d-nb.info

Interactive Data Table: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Midostaurin | 571.3 | 284.2 |

| This compound | 576.3 | 289.2 |

| CGP52421 (Metabolite) | 587.3 | 284.2 |

| CGP62221 (Metabolite) | 557.3 | 270.2 |

Note: The specific m/z values may vary slightly depending on the instrument and experimental conditions.

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of midostaurin due to its high efficiency in generating ions from the target analytes. usp.org The ESI source is typically operated in the positive ion mode for midostaurin analysis. researchgate.netijpsr.com

Optimization of the ionization source parameters is crucial to maximize the signal intensity of the analyte and internal standard. nih.gov Key parameters that are optimized include:

Capillary Voltage: The voltage applied to the ESI needle. nih.govchromatographyonline.com

Nebulizer Gas Pressure: The gas pressure used to create the aerosol. nih.govchromatographyonline.com

Drying Gas Flow Rate and Temperature: These parameters aid in the desolvation of the charged droplets. nih.govchromatographyonline.com

Source Temperature: Higher temperatures can sometimes lead to in-source fragmentation, so this needs to be carefully optimized. usp.orgnih.gov

The goal of optimization is to find the set of conditions that provides the most stable and intense signal for the precursor ions of both midostaurin and this compound. nih.gov

Method Validation for Quantitative Applications

A developed LC-MS/MS method for the quantification of midostaurin must be rigorously validated to ensure its reliability for its intended application. researchgate.net Validation is performed in accordance with international guidelines. researchgate.netmdpi.com The validation process assesses several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. Assays for midostaurin have demonstrated linearity over various concentration ranges, such as 75-2500 ng/mL and 0.01–8.00 mg/L. nih.govresearchgate.netnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. mdpi.com For midostaurin assays, within-day and between-day precision are typically required to be within ±15% (±20% for the lower limit of quantification). nih.govresearchgate.net

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. colab.ws

Matrix Effect: The effect of co-eluting endogenous components from the biological matrix on the ionization of the analyte. researchgate.net

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.govresearchgate.net

Recovery: The efficiency of the extraction procedure. researchgate.net

Successful validation demonstrates that the analytical method is reliable and suitable for its intended purpose, such as therapeutic drug monitoring in patients. nih.govnih.gov

Linearity and Calibration Range Assessment

The use of this compound as an internal standard is integral to establishing the linearity of an assay over a specified concentration range. In the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Midostaurin, a calibration curve was established, demonstrating linearity across a range of 75 to 2500 ng/mL. nih.govresearchgate.net Another study utilizing a stable isotope dilution LC-MS/MS method showed linear quantification of Midostaurin over a concentration range of 0.01-8.00 mg/L. nih.gov For a reversed-phase high-performance liquid chromatography (RP-HPLC) method, linearity for Midostaurin was determined in the concentration range of 10-50 µg/mL, yielding a high correlation coefficient of 0.999. researchgate.net The establishment of a linear relationship between the analyte response and concentration is a fundamental requirement for accurate quantification.

Table 1: Linearity and Calibration Range of Midostaurin Assays

| Analytical Method | Internal Standard | Calibration Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| LC-MS/MS | This compound | 75–2500 ng/mL | Not specified | nih.govresearchgate.net |

| LC-MS/MS | Stable Isotope Dilution | 0.01–8.00 mg/L | Not specified | nih.gov |

| RP-HPLC | Not specified | 10–50 µg/mL | 0.999 | researchgate.net |

Precision and Accuracy Determinations

Precision and accuracy are critical parameters in the validation of bioanalytical methods. The use of this compound as an internal standard significantly contributes to achieving high levels of precision and accuracy by correcting for variability during sample processing and analysis. uu.nl In a validated LC-MS/MS assay for Midostaurin in human plasma, the within-day and between-day precisions were found to be between 1.2-2.8% and 1.2-6.9%, respectively. nih.govresearchgate.netcolab.ws The accuracy of this method, expressed as the β-expectation tolerance limit, was within the acceptable limits of ±15% (and ±20% for the lower limit of quantification). nih.govresearchgate.net Another LC-MS/MS method demonstrated inter- and intraday imprecision to be well within ±10%. nih.gov Regulatory guidelines generally recommend that the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ), and the accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ). fda.gov

Table 2: Precision and Accuracy Data for Midostaurin Quantification

| Analytical Method | Parameter | Concentration Level | Result | Reference |

|---|---|---|---|---|

| LC-MS/MS | Within-day Precision (%CV) | Not specified | 1.2–2.8 | nih.govresearchgate.netcolab.ws |

| LC-MS/MS | Between-day Precision (%CV) | Not specified | 1.2–6.9 | nih.govresearchgate.netcolab.ws |

| LC-MS/MS | Accuracy (β-expectation) | Not specified | Within ±15% (±20% for LLQ) | nih.govresearchgate.net |

| LC-MS/MS | Inter- and Intraday Imprecision | Not specified | Within ±10% | nih.gov |

Selectivity and Matrix Effect Evaluation

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. researchgate.net The matrix effect, a phenomenon where co-eluting substances from the biological matrix affect the ionization of the analyte, can significantly impact the accuracy and precision of LC-MS/MS methods. eijppr.com

The use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for matrix effects. uu.nl This is because the internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction. mdpi.com To evaluate the matrix effect, the response of the analyte in a post-extraction spiked sample is compared to the response in a neat solution. The coefficient of variation of the internal standard-normalized matrix factor across at least six different lots of the biological matrix should not be greater than 15%. e-b-f.eu In the development of a method for Midostaurin, plasma samples were pre-treated using protein precipitation with methanol containing this compound as an internal standard, a common technique to minimize matrix components. nih.govcolab.ws

Stability Characterization in Analytical Conditions and Matrices

The stability of Midostaurin and its deuterated internal standard under various analytical conditions is crucial for reliable quantification. Stability studies are typically performed to assess the analyte's integrity during sample collection, storage, and processing. These include freeze-thaw stability, short-term stability at room temperature, and long-term stability at storage temperatures.

For Midostaurin, studies have shown that the drug is sufficiently stable under all relevant analytical conditions. nih.govresearchgate.net Forced degradation studies on Midostaurin in aqueous solution indicated it is inert to acid and base, with minor degradation observed upon exposure to hydrogen peroxide and light. europa.eu Solid-state stress testing revealed that while Midostaurin is sensitive to light, it is not sensitive to moisture, oxygen, or heat up to 100°C. europa.eu A validated RP-HPLC method also demonstrated the stability of Midostaurin in solution. nih.gov

Alternative Analytical Platforms and Their Interfacing with this compound

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS) offers significant advantages in metabolite identification and structural elucidation. By providing high-accuracy mass data, HRMS can help determine the elemental compositions of metabolites. uu.nl In the context of drug metabolism studies, this is invaluable, especially when reference standards for metabolites are not available. uu.nl While specific applications of HRMS with this compound are not extensively detailed in the provided results, the general utility of HRMS in combination with stable isotope labeling is well-established for tracking and identifying metabolites. uu.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tracer Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying metabolism in real-time. d-nb.info While direct tracer studies employing this compound with NMR were not found in the search results, the use of NMR to study the metabolic effects of Midostaurin has been demonstrated. d-nb.info For instance, real-time NMR has been used to monitor metabolic changes, such as glucose consumption, in cancer cell lines upon treatment with Midostaurin. d-nb.info

In broader applications, NMR is used alongside LC-MS to characterize degradation products of pharmaceuticals. colab.wsnih.gov The structural information provided by techniques like ¹H and ¹³C NMR is complementary to the mass data from MS, aiding in the definitive identification of unknown compounds. colab.wsnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Midostaurin |

| This compound |

| Methanol |

| Acetonitrile |

| Formic acid |

| Ammonium formate |

Application of Midostaurin D5 in Preclinical and Mechanistic Pharmacological Investigations

In Vitro Metabolism and Metabolite Identification Studies

The study of how a drug is metabolized is fundamental to understanding its efficacy and potential interactions. Midostaurin-d5 is instrumental in these in vitro investigations, providing a clear and quantifiable tracer for dissecting complex metabolic pathways.

This compound is widely employed as a stable isotope-labeled (SIL) internal standard in bioanalytical methods, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) researchgate.netuu.nlnih.gov. In metabolism studies, a known concentration of this compound is added to in vitro systems, such as human liver microsomes. Because deuterium (B1214612) labeling results in a compound that is chemically nearly identical to the unlabeled drug but has a higher mass, it can be distinguished by a mass spectrometer uu.nl.

This allows researchers to accurately track the parent compound and its metabolites. The deuterated standard co-elutes with the non-deuterated analyte during chromatography and experiences similar ionization and matrix effects in the mass spectrometer uu.nl. This co-behavior enables precise quantification of the formation of various metabolites over time, helping to elucidate the primary and secondary metabolic routes of Midostaurin (B1676583) researchgate.netresearchgate.net. The principal enzyme responsible for Midostaurin metabolism is Cytochrome P450 3A4 (CYP3A4) nih.govfda.govjhoponline.com.

The metabolism of Midostaurin leads to the formation of two major active metabolites, CGP62221 and CGP52421 nih.govresearchgate.net. When this compound is used as the substrate in these studies, the corresponding deuterated metabolites are formed. The identification of these metabolites is crucial, as they also possess pharmacological activity nih.govnih.gov.

The primary metabolic pathways for Midostaurin include O-demethylation and hydroxylation nih.gov. Consequently, the key deuterated metabolites identified in vitro are:

O-Desmethyl this compound (CGP62221-d5): This metabolite is the product of O-demethylation of the parent compound medchemexpress.commedchemexpress.com. Like its non-deuterated counterpart, it is an active metabolite of Midostaurin medchemexpress.com.

Hydroxy this compound: This corresponds to the metabolite CGP52421, which is formed through mono-hydroxylation of Midostaurin nih.govfda.gov.

The ability to generate and detect these deuterated metabolites allows for their unambiguous identification in complex biological matrices and serves to confirm the metabolic pathways established for the unlabeled drug.

Table 1: Key Deuterated Metabolites of this compound

| Deuterated Metabolite | Parent Compound | Metabolic Reaction | Key Enzyme |

|---|---|---|---|

| O-Desmethyl this compound (CGP62221-d5) | This compound | O-demethylation | CYP3A4 |

This compound is a valuable tool for investigating the kinetics of the enzymes that metabolize it, primarily CYP3A4 nih.govjhoponline.com. By using this compound as a substrate, researchers can measure the rate of its depletion and the formation of its deuterated metabolites in the presence of various inhibitors or inducers of CYP3A4. The distinct mass of the deuterated substrate and its products allows for their simultaneous and interference-free measurement alongside other compounds in the assay. This facilitates the determination of key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), and helps to characterize the potential for drug-drug interactions involving the CYP3A4 enzyme.

Protein Binding and Interaction Studies

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. Midostaurin is known to have very high plasma protein binding of over 99% researchgate.netnih.gov. This compound facilitates the accurate measurement of this binding.

Stable isotope dilution analysis using this compound as an internal standard is a gold-standard method for quantifying the extent of protein binding researchgate.netnih.gov. In this technique, a precise amount of this compound is added to a plasma sample containing unlabeled Midostaurin. The sample is then subjected to a separation technique, such as equilibrium gel filtration or ultrafiltration, to separate the protein-bound drug from the free (unbound) drug nih.gov.

The concentrations of both labeled (this compound) and unlabeled Midostaurin in the free and bound fractions are then determined by LC-MS/MS. By comparing the ratio of the unlabeled drug to the known amount of the labeled standard, an accurate and precise quantification of the bound and unbound drug concentrations can be achieved. This method corrects for potential drug loss or variability during sample processing and analysis, providing reliable data on the fraction of Midostaurin bound to plasma proteins.

Table 2: Application of this compound in Protein Binding Studies

| Technique | Role of this compound | Advantage | Outcome |

|---|---|---|---|

| Stable Isotope Dilution with LC-MS/MS | Internal Standard | High precision and accuracy; corrects for analytical variability. | Quantitative determination of free and protein-bound drug fractions. |

An important consideration when using deuterated compounds is the potential for an isotope effect, where the difference in mass between hydrogen and deuterium can slightly alter the physicochemical properties of the molecule uu.nl. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can sometimes lead to minor differences in properties like lipophilicity or chromatographic retention time, where the deuterated compound may elute slightly earlier than its unlabeled counterpart uu.nl.

In the context of protein binding, this kinetic isotope effect is generally considered negligible for large molecules like Midostaurin and is unlikely to significantly alter the binding affinity or molecular interactions with plasma proteins. However, it is a parameter that is carefully evaluated during the validation of bioanalytical methods. The near-identical binding behavior of Midostaurin and this compound is what makes the latter an effective and reliable internal standard for these quantitative studies.

Table of Compounds Mentioned

| Compound Name |

|---|

| 3-Hydroxy this compound |

| CGP52421 |

| CGP62221 |

| CGP62221-d5 |

| Midostaurin |

| This compound |

Cellular Uptake and Distribution Research

Application in Quantitative Cellular Permeability Assays

Quantitative cellular permeability assays are designed to predict the absorption of a drug across cellular barriers, such as the intestinal epithelium. A common in vitro model for this is the Caco-2 cell permeability assay, which uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.

In these assays, the test compound, Midostaurin, is added to one side of the Caco-2 monolayer (the apical side, representing the intestinal lumen), and its appearance on the other side (the basolateral side, representing the bloodstream) is measured over time. To ensure precise quantification of Midostaurin in the samples collected from both sides, a known concentration of this compound is added to each sample as an internal standard just before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acanthusresearch.comresearchgate.netresearchgate.netresearchgate.net

The use of a stable isotope-labeled standard like this compound is superior to using a structurally similar but different compound because it co-elutes with the analyte (Midostaurin) and experiences similar ionization effects in the mass spectrometer's source. acanthusresearch.com This effectively corrects for variations in sample preparation and instrument response, leading to highly accurate and reproducible quantification of Midostaurin's permeability.

The primary metric obtained from these assays is the apparent permeability coefficient (Papp), which is calculated to classify the permeability of the compound.

Table 1: Representative Data from a Caco-2 Permeability Assay for Midostaurin Data is illustrative and intended to represent typical results where this compound would be used as an internal standard for quantification.

| Direction | Initial Concentration (µM) | Transport Rate (nmol/cm²/s) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

|---|---|---|---|---|

| Apical to Basolateral (A-B) | 10 | 0.15 | 15.0 | 2.5 |

| Basolateral to Apical (B-A) | 10 | 0.375 | 37.5 |

Intracellular Localization Studies Utilizing Labeled Analogs

Understanding where a drug accumulates within a cell is crucial for elucidating its mechanism of action and potential off-target effects. Intracellular localization studies aim to determine the concentration of a drug in different subcellular compartments, such as the nucleus, mitochondria, cytosol, and membranes.

While fluorescently labeled analogs are often used for visualization via microscopy, stable isotope-labeled compounds like this compound are essential for quantitative mass spectrometry-based approaches. These methods provide precise concentration data that imaging techniques cannot.

In a typical experiment, cells are incubated with Midostaurin for a specific duration. Subsequently, the cells are harvested and subjected to subcellular fractionation, a process that separates the various organelles and cellular compartments. A precise amount of this compound is then added to each fraction as an internal standard. The concentration of Midostaurin in each fraction is then determined by LC-MS/MS. This allows researchers to create a quantitative map of the drug's distribution within the cell.

This information is particularly relevant for kinase inhibitors like Midostaurin, which target proteins that may be localized in different cellular compartments. nih.govnih.gov For example, determining the concentration of Midostaurin in the nucleus versus the cytosol can provide insights into its ability to inhibit specific nuclear or cytoplasmic kinases.

Table 2: Illustrative Subcellular Distribution of Midostaurin in a Cancer Cell Line This table presents hypothetical data from a subcellular fractionation study. The accurate measurement of Midostaurin in each fraction would be dependent on the use of this compound as an internal standard.

| Subcellular Fraction | Midostaurin Concentration (ng/mg protein) | Percentage of Total Intracellular Drug |

|---|---|---|

| Cytosol | 150 | 45% |

| Nucleus | 85 | 25% |

| Mitochondria | 60 | 18% |

| Membrane/Particulate | 40 | 12% |

Midostaurin D5 As a Reference Standard in Pharmaceutical Research and Development

Impurity Profiling and Degradation Product Analysis of Midostaurin (B1676583)

Impurity profiling is a cornerstone of pharmaceutical development, mandated by global regulatory agencies to ensure the safety and efficacy of drug products. nih.gov It involves the identification and quantification of any unwanted chemical substances present in the active pharmaceutical ingredient (API) or finished dosage form. Forced degradation studies are a key component of this process, providing insights into the intrinsic stability of a drug and helping to identify potential degradation products that may arise during storage or administration. bohrium.comnih.gov

A stability-indicating analytical method is one that can accurately and selectively quantify the drug substance in the presence of its impurities and degradation products. bohrium.com The development and validation of such methods are crucial for determining the shelf-life and storage conditions of a pharmaceutical product.

While specific studies detailing the use of Midostaurin-d5 for the direct quantification of Midostaurin's degradation products are not extensively published, its role as an internal standard for the parent drug is well-established. clearsynth.com In a typical stability-indicating LC-MS/MS assay, this compound would be added to samples that have been subjected to stress conditions (e.g., acid, base, oxidation, heat, light). bohrium.comwaters.com As the unlabeled Midostaurin degrades, the concentration of its degradation products increases. This compound, being chemically similar to the parent drug, co-elutes and experiences similar ionization effects in the mass spectrometer. acanthusresearch.com This allows for the precise quantification of the remaining unlabeled Midostaurin, and by extension, an accurate assessment of the extent of degradation.

The development of a stability-indicating HPLC method for Midostaurin has been reported, identifying four major degradation products under various stress conditions. bohrium.comnih.gov The validation of such methods involves assessing parameters like linearity, accuracy, precision, and specificity to ensure reliable performance. bohrium.comresearchgate.net

Table 1: Parameters for Validation of a Stability-Indicating Method

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from placebo, impurities, or degradation products at the retention time of the analyte. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery within 98.0% to 102.0% |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, etc. |

This table represents typical parameters and acceptance criteria as per ICH guidelines and may vary depending on the specific application.

By comparing the mass spectra of the degradation products of unlabeled Midostaurin with those of a deuterated analog, researchers can pinpoint which parts of the molecule are susceptible to chemical change. For instance, if a degradation product of this compound retains the deuterium (B1214612) label, it indicates that the deuterated portion of the molecule was not involved in the degradation reaction. Conversely, the loss of the deuterium label or a change in the mass shift would suggest that the labeled site is involved in the degradation pathway. This information is invaluable for understanding the degradation mechanism and for designing more stable drug formulations. alfa-chemistry.com

Forced degradation studies on Midostaurin have shown that it is susceptible to degradation under acidic, alkaline, and oxidative conditions, leading to the formation of several degradation products. bohrium.comnih.gov The characterization of these products is typically performed using techniques like LC-MS, NMR, and IR spectroscopy. bohrium.com

Table 2: Forced Degradation Studies of Midostaurin

| Stress Condition | Reagents and Conditions | Observations |

| Acid Hydrolysis | 1N HCl at 80°C for 24h | Significant degradation |

| Alkaline Hydrolysis | 0.1N NaOH at 80°C for 2h | Significant degradation |

| Oxidative Degradation | 30% H₂O₂ at room temperature for 24h | Significant degradation |

| Thermal Degradation | 105°C for 48h | Moderate degradation |

| Photolytic Degradation | UV light (254 nm) for 7 days | Minor degradation |

This table is a summary of typical conditions used in forced degradation studies as described in the literature for Midostaurin. bohrium.comnih.gov

Quality Control and Assay Development for Midostaurin Bulk Material and Formulations

This compound plays a crucial role as an internal standard in the development and validation of analytical assays for the quality control of both Midostaurin bulk drug substance and its finished pharmaceutical formulations. ijpsnonline.comresearchgate.net The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it can compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the results. acanthusresearch.comgmpsop.comscispace.com

In a typical quality control assay, a known amount of this compound is added to the sample containing an unknown amount of Midostaurin. The sample is then analyzed by LC-MS/MS, and the ratio of the response of the analyte to the internal standard is used to calculate the concentration of Midostaurin in the sample. clearsynth.com This approach is essential for ensuring that each batch of the drug meets the required specifications for potency and purity. ijpsnonline.comresearchgate.net

Development of Certified Reference Materials

A certified reference material (CRM) is a standard that has been characterized by a metrologically valid procedure for one or more of its properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. nata.com.au The development of a CRM for a deuterated compound like this compound would follow stringent guidelines, such as those outlined in ISO 17034. aroscientific.comeuropa.euansi.org

The process of certifying this compound as a reference material would involve:

Synthesis and Purification: Ensuring the highest possible chemical and isotopic purity of the this compound. tandfonline.com

Comprehensive Characterization: Utilizing a battery of analytical techniques to confirm its identity and structure, such as NMR, mass spectrometry, and elemental analysis.

Purity Assessment: Quantifying the chemical purity and determining the isotopic enrichment. This would also involve identifying and quantifying any unlabeled Midostaurin present as an impurity. tandfonline.com

Homogeneity and Stability Studies: Ensuring that the material is uniform throughout the batch and that its properties remain stable over time under specified storage conditions. europa.eu

Value Assignment and Uncertainty Calculation: Assigning a certified value for its purity and/or concentration, along with a statement of the measurement uncertainty. europa.eu

Certification and Documentation: Issuing a certificate that provides all the necessary information about the CRM, its intended use, and its traceability. europa.euusp.org

The availability of a certified this compound reference material would provide a high level of confidence to analytical laboratories, ensuring the traceability and comparability of their measurement results. gmpsop.compharmabeginers.com

Emerging Research Frontiers and Future Perspectives for Midostaurin D5

Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics)

The integration of Midostaurin-d5 with advanced "omics" technologies, particularly proteomics and metabolomics, is poised to provide unprecedented insights into its biological activity. In these fields, deuterated compounds like this compound serve as ideal internal standards for quantitative analysis using mass spectrometry (MS). doi.org Their nearly identical chemical properties to the parent compound, combined with a distinct mass shift, allow for precise and accurate quantification in complex biological samples.

Recent phosphoproteomics studies on the parent compound, Midostaurin (B1676583), have successfully identified biomarkers that predict patient response to treatment in Acute Myeloid Leukemia (AML). nih.govnih.gov These studies utilized mass spectrometry to analyze phosphorylation changes across the proteome, revealing distinct signaling pathways associated with drug sensitivity. nih.gov In such analyses, this compound can be employed as a superior internal standard to spike into patient samples, ensuring that variations in sample preparation and MS instrument response are accurately normalized. This enhances the reliability of identifying and quantifying key phosphopeptides that serve as response predictors.

The application of this compound extends to metabolomics, where it can be used to trace the metabolic fate of the drug. By tracking the deuterated label, researchers can distinguish drug metabolites from endogenous metabolites, providing a clearer picture of the biotransformation pathways. This is crucial for understanding how deuterium (B1214612) substitution alters the metabolic profile, potentially reducing the formation of off-target or toxic metabolites. nih.gov

Table 1: Applications of this compound in Omics Technologies

| Omics Technology | Specific Application of this compound | Research Goal |

| Proteomics | Internal Standard in Quantitative MS | Accurate quantification of protein expression and post-translational modifications (e.g., phosphorylation) to identify biomarkers and drug targets. nih.gov |

| Phosphoproteomics | Internal Standard for Phosphopeptide Quantification | To build predictive models for patient response to Midostaurin therapy by reliably measuring changes in kinase signaling pathways. nih.gov |

| Metabolomics | Tracer for Metabolic Fate Studies | To identify and quantify metabolites of Midostaurin, clarifying biotransformation pathways and the impact of deuteration on metabolism. doi.org |

Novel Applications in Pharmacodynamics Research

Pharmacodynamics (PD) research focuses on what a drug does to the body. The improved pharmacokinetic (PK) properties often associated with deuterated compounds can facilitate more precise PD studies. nih.govpharmaffiliates.com Deuteration can lead to a slower rate of metabolism, resulting in a longer half-life and more stable plasma concentrations. neulandlabs.com This enhanced stability is particularly advantageous for studying the pharmacodynamic effects of this compound.

Midostaurin is a multi-targeted kinase inhibitor, affecting enzymes like FLT3, KIT, and protein kinase C (PKC). nih.govresearchgate.netnih.gov A more stable pharmacokinetic profile for this compound would allow for a more sustained inhibition of these target kinases. This enables researchers to:

Establish clearer dose-response relationships: Stable drug exposure minimizes fluctuations, allowing for a more accurate correlation between drug concentration and the downstream biological effects, such as the inhibition of target phosphorylation and induction of apoptosis in cancer cells. nih.gov

Investigate duration of target engagement: Researchers can better assess how long the drug remains bound to its target kinases at effective concentrations within cells.

Reduce inter-patient variability: A more predictable metabolic pathway can lead to less variability in drug exposure among individuals, making the interpretation of PD data more straightforward.

These advantages allow for a deeper understanding of the signaling pathways modulated by Midostaurin and can help in optimizing therapeutic strategies for diseases like FLT3-mutated AML and advanced systemic mastocytosis. nih.gov

Challenges and Innovations in Deuterated Analog Synthesis and Application

While the benefits of deuteration are significant, the synthesis and application of deuterated analogs like this compound present unique challenges. musechem.com

Key Challenges:

Site-Selective Deuteration: Introducing deuterium atoms at specific positions within a complex molecule like Midostaurin without affecting other parts of the structure requires sophisticated synthetic strategies.

Isotopic Purity: Achieving high levels of deuterium incorporation (isotopic enrichment) is critical. Incomplete deuteration can lead to a mixture of isotopic species, complicating analytical and clinical studies.

Cost and Scale-Up: The starting materials and reagents for deuteration are often expensive, and the multi-step syntheses can be complex, making large-scale production costly. bionauts.jp

Metabolic Switching: Blocking one metabolic pathway through deuteration can sometimes lead to an increase in metabolism through alternative pathways, a phenomenon known as "metabolic switching" or "metabolic shunting." nih.gov This can result in unexpected metabolites and pharmacological profiles that require thorough investigation.

Table 2: Innovations in Deuterated Synthesis

| Innovation | Description | Potential Advantage for this compound Synthesis |

| Ionic Liquid Catalysis | Utilizes ionic liquids as catalysts for H-D exchange reactions, often under mild conditions. doi.org | Offers a potentially more efficient and selective method for deuteration, possibly reducing the number of synthetic steps. |

| Flow Synthesis Systems | Employs continuous flow reactors for deuteration, allowing for precise control over reaction conditions and easier scale-up. bionauts.jp | Could improve reaction yield and purity while reducing waste and cost compared to traditional batch processes. bionauts.jp |

| Microwave Irradiation | Uses microwave energy to accelerate chemical reactions, often leading to dramatically increased yields and reduced reaction times. nih.gov | Could overcome kinetic barriers in the deuteration process, improving the efficiency of incorporating the deuterium label. |

These innovations are helping to overcome the traditional hurdles in deuterated drug synthesis, making compounds like this compound more accessible for extensive research and development. pharmaceutical-technology.com

Potential for Expanded Use in Preclinical Drug Discovery and Development

The unique properties of this compound position it as a valuable tool for expanding preclinical drug discovery and development. The primary benefit of deuteration lies in its potential to improve the drug's metabolic stability by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.govneulandlabs.com This "kinetic isotope effect" can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes. nih.gov

This improved metabolic profile can translate into several preclinical advantages:

Reduced Metabolite-Mediated Toxicity: If the parent drug is metabolized to a reactive or toxic intermediate, deuteration at the site of metabolism can decrease the formation of this harmful metabolite, leading to a better safety profile. nih.gov

Improved Efficacy in Animal Models: Enhanced drug exposure can lead to stronger and more durable responses in preclinical models of disease, such as xenograft models of leukemia. nih.gov

By providing a more robust and predictable pharmacological agent, this compound allows researchers to explore new therapeutic indications and combination strategies with greater confidence during the preclinical phase. Its use as a stable, reliable tool in absorption, distribution, metabolism, and excretion (ADME) studies helps to de-risk the development pipeline and guide the design of more effective clinical trials. pharmaffiliates.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.